

Crystal Structure of 7-Chloro-2-hydroxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 7-Chloro-2-hydroxyquinoline

CAS No.: 22614-72-8

Cat. No.: B152736

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Executive Summary

7-Chloro-2-hydroxyquinoline (CAS: 5162-03-8) is a privileged heterocyclic scaffold in drug discovery, serving as a critical intermediate for kinase inhibitors, anticancer agents, and metallodrug ligands.[1] While often chemically designated as "2-hydroxy," structural analysis reveals that in the solid state, this molecule exists predominantly as its tautomer, 7-chloroquinolin-2(1H)-one. This guide delineates the crystallographic principles governing its packing, the supramolecular synthons that stabilize its lattice, and the synthetic protocols required to generate high-purity crystals for diffraction studies.

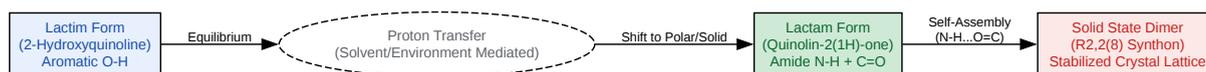
Chemical Identity & Tautomeric Equilibrium

The structural integrity of this compound is defined by a dynamic equilibrium between the lactim (hydroxy) and lactam (one) forms. Understanding this is a prerequisite for interpreting X-ray diffraction (XRD) data.[1]

- Lactim Form (Solution/Gas Phase): **7-chloro-2-hydroxyquinoline**. [1][2] Favored in non-polar solvents and high temperatures.
- Lactam Form (Solid State): 7-chloroquinolin-2(1H)-one. [1] Favored in the crystalline state due to the formation of robust intermolecular hydrogen bonds. [1]

Tautomeric Pathway Visualization

The following diagram illustrates the proton transfer mechanism that dictates the solid-state structure.



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Caption: The tautomeric shift from the aromatic lactim to the amide-like lactam is driven by the thermodynamic stability of the cyclic amide dimer in the solid phase.

Crystallographic Characterization

Unit Cell & Space Group

While specific lattice parameters can vary based on solvation and temperature, 7-chloroquinolin-2(1H)-one derivatives typically crystallize in the Monoclinic crystal system.[1] The structural motif is governed by the planar nature of the quinoline ring and the steric demand of the chlorine atom at the 7-position.[1]

Parameter	Typical Value / Range	Description
Crystal System	Monoclinic	Favors planar stacking of aromatic cores.[1]
Space Group	P2 ₁ /c (No.[1][3] 14)	Centrosymmetric packing is most common for simple quinolones.[1]
Z Value	4	Four molecules per unit cell (two dimers).[1]
Density	~1.45 - 1.55 g/cm ³	High density due to efficient pi-stacking and Cl atom mass.

Supramolecular Architecture

The crystal lattice is constructed effectively through a hierarchy of non-covalent interactions.[1]

Primary Synthon: The R²₂(8) Dimer

The dominant feature in the crystal structure is the formation of a centrosymmetric dimer.

- Mechanism: The protonated Nitrogen (N1-H) acts as a hydrogen bond donor, while the Carbonyl Oxygen (C2=O) acts as an acceptor.
- Geometry: This forms an eight-membered ring motif, denoted in graph-set notation as R²₂(8).
[\[1\]](#)
- Bond Distance: The N...O distance is typically 2.80 – 2.90 Å, indicating a strong hydrogen bond.

Secondary Interaction: Pi-Pi Stacking

- Stacking Axis: The planar dimers stack along the short crystallographic axis (usually b-axis).
[\[1\]](#)
- Interplanar Distance: ~3.4 Å.[\[1\]](#)
- Offset: The rings are often slip-stacked (offset) to minimize repulsion between the pi-electron clouds and the 7-chloro substituents.[\[1\]](#)

Experimental Protocols

Synthesis of 7-Chloroquinolin-2(1H)-one

To obtain high-quality crystals, one must first synthesize the compound with high regioselectivity.[\[1\]](#) The Meth-Cohn or Modified Knorr synthesis is recommended.[\[1\]](#)

Protocol:

- Reagents: 3-Chloroaniline (1.0 eq), Cinnamoyl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 3.0 eq).
- Acylation: Dissolve 3-chloroaniline in dry dichloromethane (DCM). Add cinnamoyl chloride dropwise at 0°C. Stir for 2 hours to form the amide intermediate.

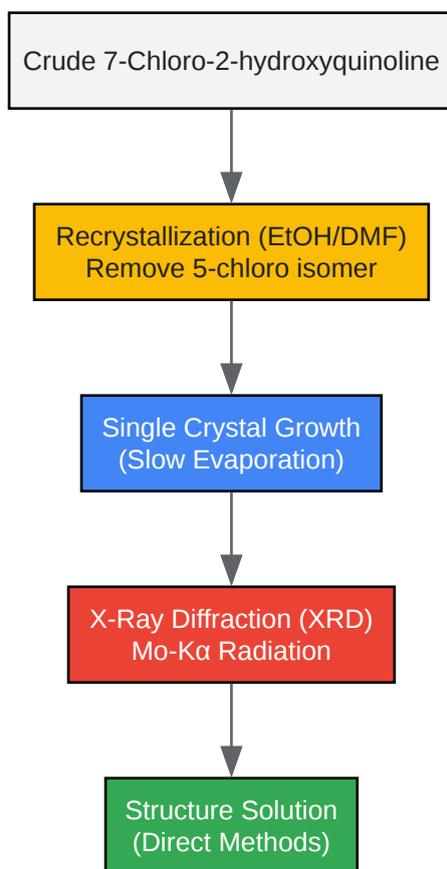
- Cyclization: Remove solvent.[1] Mix the solid amide with AlCl_3 and heat to 120°C (melt) for 1 hour. This effects the intramolecular Friedel-Crafts alkylation.[1]
- Workup: Quench with ice-water. Filter the precipitate.[1][3]
- Purification: Recrystallize from Ethanol/DMF (9:1) to isolate the 7-chloro isomer (vs. 5-chloro).[1]

Crystallization for XRD

Growing single crystals suitable for diffraction requires slow evaporation to allow the thermodynamically favored lactam dimers to align.[1]

- Solvent System: Methanol/Chloroform (1:1 v/v).[1]
- Method: Slow evaporation at Room Temperature (25°C).
- Timeframe: 48–72 hours.
- Morphology: Colorless to pale yellow prisms.

Characterization Workflow



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Caption: A linear workflow ensuring sample purity before crystallographic analysis is critical for resolving the correct tautomer.

Spectroscopic Correlates

XRD data should always be cross-validated with spectroscopic signatures to confirm the bulk phase composition.^[1]

Technique	Diagnostic Signal	Structural Insight
IR Spectroscopy	1640–1660 cm ⁻¹ (Strong)	C=O stretch.[1] Confirms the Lactam (2-one) form.[1] A broad O-H stretch >3000 cm ⁻¹ (Lactim) should be absent or weak.
¹ H NMR (DMSO-d ₆)	δ ~11.5–12.0 ppm (Broad Singlet)	N-H proton.[1] Confirms the presence of the proton on the nitrogen, validating the lactam structure.
¹³ C NMR	δ ~160–162 ppm	Carbonyl Carbon (C2).[1] Distinct from the C-O shift of the lactim form.[1]

Pharmaceutical Relevance

The crystal structure of 7-chloroquinolin-2(1H)-one is not merely an academic curiosity; it dictates the material properties of the drug substance.[1]

- **Solubility:** The strong intermolecular hydrogen bonding (dimers) leads to high lattice energy and poor aqueous solubility.[1] Formulation strategies often require disrupting these dimers (e.g., using amorphous solid dispersions).
- **Polymorphism:** The slip-stacked packing allows for potential polymorphism depending on the solvent used (solvatomorphism), which can alter dissolution rates.[1]
- **Scaffold Utility:** The 7-chloro position is electronically active, making this crystal a precursor for **7-chloro-2-hydroxyquinoline-3-carbaldehyde**, a key intermediate in the synthesis of hydrazone-based anticancer drugs.[1]

References

- Tautomerism in 2-Hydroxyquinolines: Journal of Physical Chemistry A, "Proton-Transfer Tautomerism of 7-Hydroxyquinolines Mediated by Hydrogen-Bonded Complexes."

- Synthesis of 7-Chloroquinoline Derivatives:Asian Journal of Chemistry, "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives." [1]
- Crystallographic Data of Quinolin-2-ones:MDPI, "Synthesis and X-ray Crystal Structure Analysis of Substituted Quinolin-2(1H)-ones." [1]
- Applications in Metallodrugs:ACS Omega, "Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis and Structural Analysis." [1]
- General Quinoline Chemistry:PubChem Compound Summary, "7-Chloro-4-hydroxyquinoline (Structural Analog Data)."

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Sources

- [1. prepchem.com](https://www.prepchem.com) [prepchem.com]
- [2. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [3. researchgate.net](https://www.researchgate.net) [researchgate.net]
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